molecular formula C10H10O2 B1625358 2,5-Dimethoxyphenylacetylene CAS No. 22944-08-7

2,5-Dimethoxyphenylacetylene

Cat. No. B1625358
CAS RN: 22944-08-7
M. Wt: 162.18 g/mol
InChI Key: XYJAHKATEAXAOA-UHFFFAOYSA-N
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Description

2,5-Dimethoxyphenethylamine is a class of synthetic compounds with a chemical structure similar to monoamines and with stimulant activities on the central nervous system . Synthetic phenethylamines represent one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .


Synthesis Analysis

The preparation method for 2,5-dimethoxyphenethylamine includes several steps: 1,4-dimethoxy benzene and chloracetyl chloride carry out Friedel-Crafts reaction to obtain Alpha-chlorine-2,5-dimethoxy acetophenone which then reacts with methenamine to obtain Alpha-amino-2,5-dimethoxy acetophenone .


Chemical Reactions Analysis

2C-B, a related compound, is reported to yield a positive color reaction with the Marquis reagent. The reported color obtained is yellow, turning green .

Scientific Research Applications

Electrosynthesis and Chemical Synthesis

2,5-Dimethoxyphenylacetylene has been utilized in electrosynthesis. Fleischmann et al. (1983) described its synthesis from 1,4-dimethoxybenzene under both potentiostatic and galvanostatic conditions, achieving a maximum yield of approximately 70% (Fleischmann et al., 1983). Additionally, Ellis et al. (1982) explored the anodic acetoxylation of 1,4-dimethoxybenzene, resulting in a yield of 2,5-dimethoxyphenylacetate with an organic yield of 85% and a current yield of 60% (Ellis et al., 1982).

Corrosion Inhibition

Chafiq et al. (2020) researched spirocyclopropane derivatives, including 2,5-dimethoxyphenyl-related compounds, for mild steel protection in HCl. The compounds showed effective inhibition properties in acidic solutions, with adsorption linked to both physical and chemical processes (Chafiq et al., 2020).

Fluorographic Applications

Skinner and Griswold (1983) utilized a compound related to 2,5-dimethoxyphenylacetylene, 2,5-diphenyloxazole, in a fluorographic procedure for radioactivity detection in polyacrylamide gels, highlighting its application in biochemical research (Skinner & Griswold, 1983).

Reactions with Other Chemicals

Barker et al. (1975) studied the reactions of 2,5-dimethoxythiophen, derived from 2,5-dimethoxyphenylacetylene, which underwent electrophilic substitution reactions but was susceptible to ring opening by mineral acid (Barker et al., 1975).

Synthesis of Antioxidants

Adelakun et al. (2012) investigated the laccase-mediated oxidation of 2,6-dimethoxyphenol, a compound related to 2,5-dimethoxyphenylacetylene, for the production of compounds with higher antioxidant capacity, demonstrating its potential in the development of bioactive compounds (Adelakun et al., 2012).

Electrosynthesis in Thin Layer Flow Cell

Horii et al. (2005) presented a method for the paired electrosynthesis of 2,5-dimethoxy-2,5-dihydrofuran, using a thin layer flow cell without added electrolyte. This method highlights an efficient approach to the synthesis of related compounds (Horii et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, 2,2-Dimethoxy-2-phenylacetophenone, indicates that it is not a hazardous substance or mixture .

properties

IUPAC Name

2-ethynyl-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-4-8-7-9(11-2)5-6-10(8)12-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJAHKATEAXAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00454943
Record name 2,5-Dimethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxyphenylacetylene

CAS RN

22944-08-7
Record name 2,5-Dimethoxyphenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00454943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Nishigaki, Y Shibata, K Tanaka - The Journal of Organic …, 2017 - ACS Publications
It has been established that a cationic rhodium(I)/BIPHEP complex is able to catalyze the unprecedented intermolecular cross-cyclotrimerization of nonactivated terminal and internal …
Number of citations: 24 pubs.acs.org
A Rosowsky, CE Mota, SF Queener… - Journal of medicinal …, 1995 - ACS Publications
2, 4-Diaminoquinazoline antifolates with a lipophilic side chain at the 5-position, and in one case with a classical (jo-aminobenzoyl)-L-glutamate side chain, were synthesized as …
Number of citations: 22 pubs.acs.org

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